molecular formula C17H19FN2O2 B5618547 1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine

1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine

Cat. No. B5618547
M. Wt: 302.34 g/mol
InChI Key: RGVZIRHHCQXQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine, also known as DFMDP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine is not fully understood, but it has been suggested that it may act as a modulator of oxidative stress and inflammation. 1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell types.
Biochemical and Physiological Effects:
1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been found to reduce oxidative stress and inflammation, improve cognitive function, and reduce neuronal damage in animal models of neurodegenerative diseases. 1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine has also been found to exhibit potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine exhibits advantages and limitations for lab experiments. Its advantages include its potential therapeutic applications, its ability to reduce oxidative stress and inflammation, and its neuroprotective effects. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine has exhibited promising results in scientific research studies, and there are several future directions for its use. These include further studies on its mechanism of action, optimization of its synthesis method, and testing its potential as a treatment for various neurodegenerative diseases and cancers. 1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine also exhibits potential for use in drug delivery systems and as a tool for studying oxidative stress and inflammation in various cell types.

Synthesis Methods

1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine can be synthesized through various methods, including the reaction of 4-fluorobenzaldehyde with 1-(2,5-dimethyl-3-furoyl)piperazine in the presence of a catalyst. Another method involves the reaction of 4-fluorobenzoyl chloride with 1-(2,5-dimethyl-3-furoyl)piperazine in anhydrous solvent. The resulting compound can be purified through recrystallization or column chromatography.

Scientific Research Applications

1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine has been found to exhibit potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective effects. 1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine has also been found to exhibit potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-12-11-16(13(2)22-12)17(21)20-9-7-19(8-10-20)15-5-3-14(18)4-6-15/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVZIRHHCQXQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethylfuran-3-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone

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